
N,N-dimethyl-1-(3-phenylmethoxy-1,2-oxazol-5-yl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1-(3-phenylmethoxy-1,2-oxazol-5-yl)prop-2-en-1-amine: is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a phenylmethoxy group attached to an oxazole ring, and a dimethylamino group attached to a propenyl chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(3-phenylmethoxy-1,2-oxazol-5-yl)prop-2-en-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting a suitable precursor, such as a phenylacetic acid derivative, with thiosemicarbazide in the presence of phosphorus oxychloride. This reaction yields the oxazole derivative.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced by reacting the oxazole derivative with a phenylmethanol derivative under appropriate conditions.
Formation of the Propenyl Chain: The propenyl chain can be introduced by reacting the intermediate compound with a suitable propenylating agent, such as propenyl bromide, in the presence of a base.
Introduction of the Dimethylamino Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification methods to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl chain, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the oxazole ring or the propenyl chain, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenylmethoxy group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used under appropriate conditions.
Substitution: Common reagents for substitution reactions include halogenating agents, alkylating agents, and acylating agents under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the propenyl chain.
Reduction Products: Reduced derivatives of the oxazole ring or propenyl chain.
Substitution Products: Substituted derivatives at the phenylmethoxy group.
Aplicaciones Científicas De Investigación
Chemistry:
- The compound can be used as a building block for the synthesis of more complex molecules.
- It can be used as a ligand in coordination chemistry to form metal complexes.
Biology:
- The compound can be used as a probe to study biological processes involving oxazole derivatives.
- It can be used in the development of new biochemical assays.
Medicine:
- The compound can be investigated for its potential pharmacological properties, such as antimicrobial, antiviral, or anticancer activities.
- It can be used as a lead compound for the development of new therapeutic agents.
Industry:
- The compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
- It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-1-(3-phenylmethoxy-1,2-oxazol-5-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to bacterial cell death.
Comparación Con Compuestos Similares
N,N-dimethyl-1-(3-phenylmethoxy-1,2-oxadiazol-5-yl)prop-2-en-1-amine: This compound is similar in structure but contains an oxadiazole ring instead of an oxazole ring.
N,N-dimethyl-1-(3-phenylmethoxy-1,2-thiazol-5-yl)prop-2-en-1-amine: This compound is similar in structure but contains a thiazole ring instead of an oxazole ring.
N,N-dimethyl-1-(3-phenylmethoxy-1,2-imidazol-5-yl)prop-2-en-1-amine: This compound is similar in structure but contains an imidazole ring instead of an oxazole ring.
Uniqueness:
- The presence of the oxazole ring in N,N-dimethyl-1-(3-phenylmethoxy-1,2-oxazol-5-yl)prop-2-en-1-amine imparts unique chemical and biological properties compared to its analogs with different heterocyclic rings. The oxazole ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C15H18N2O2 |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(3-phenylmethoxy-1,2-oxazol-5-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C15H18N2O2/c1-4-13(17(2)3)14-10-15(16-19-14)18-11-12-8-6-5-7-9-12/h4-10,13H,1,11H2,2-3H3 |
Clave InChI |
NMTKAGBTRNHHDC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(C=C)C1=CC(=NO1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



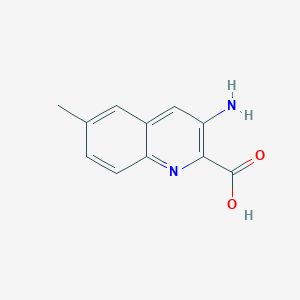
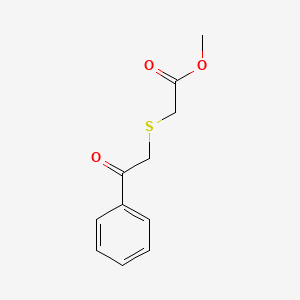
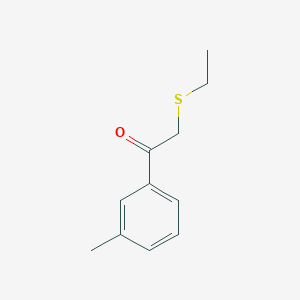

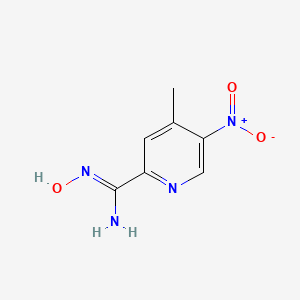
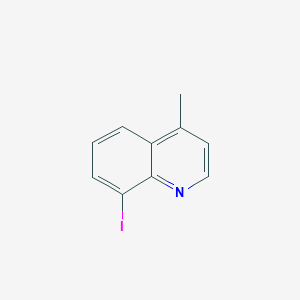


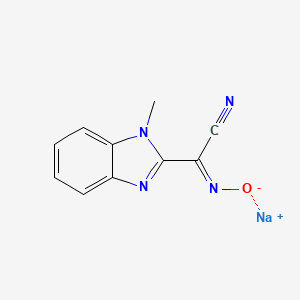
![tert-Butyl 6-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652835.png)
![tert-Butyl 4-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13652843.png)


